Paeonilacton B

Übersicht

Beschreibung

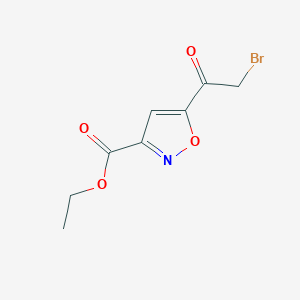

Paeonilactone B is a naturally occurring compound identified in plants like Paeonia albiflora. It's part of a group of compounds known for their potential therapeutic properties and complex molecular structures.

Synthesis Analysis

- Gatti and Serra (2009) achieved a stereoselective synthesis of paeonilactone B in ten steps from enantiomerically enriched terpenol, using regioselective metalation and epoxidation (Gatti & Serra, 2009).

- Hatakeyama et al. (1995) reported a novel synthesis of paeonilactone B from a tricyclic compound, indicating the complexity and creativity needed in its synthesis (Hatakeyama et al., 1995).

Molecular Structure Analysis

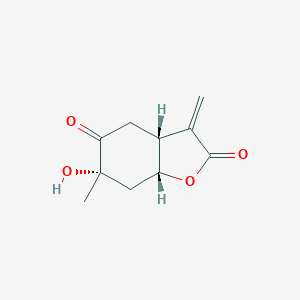

- The molecular structure of paeonilactone B was elucidated through chemical and spectroscopic studies, highlighting its unique monoterpenoid structure (Hayashi et al., 1985).

Chemical Reactions and Properties

- Paeonilactone B's synthesis involves complex chemical reactions such as palladium- and copper-catalyzed reactions, showcasing its challenging and intricate synthetic pathway (Jonasson et al., 2000).

Physical Properties Analysis

- The stereochemical aspects of paeonilactone B's synthesis are crucial, as they impact the compound's physical properties. Studies have used different starting materials like R-(−)-carvone to control the stereochemistry of the synthesis (Hatakeyama et al., 1994).

Chemical Properties Analysis

- The compound's interaction with other chemicals, like β-cyclodextrin, can alter its chemical properties such as stability and reactivity. This was shown in a study where paeonol's stability improved when included with β-cyclodextrin (Tsai et al., 2010).

Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivitäten

Paeonilacton B wurde als ein starkes Antioxidans identifiziert. Diese Verbindung kann helfen, schädliche freie Radikale im Körper zu neutralisieren, die mit verschiedenen chronischen Krankheiten und Alterungsprozessen in Verbindung gebracht werden. Seine antioxidative Kapazität macht es zu einem wertvollen Forschungsobjekt für die Entwicklung von Behandlungen für oxidative Stress-bedingte Erkrankungen .

Antitumor-Aktivitäten

Forschungen haben gezeigt, dass this compound Antitumor-Aktivitäten aufweist. Es wird auf sein Potenzial untersucht, das Wachstum von Krebszellen zu hemmen und könnte bei der Entwicklung neuer Krebsmedikamente eingesetzt werden. Die Wirkmechanismen der Verbindung gegen Tumorzellen sind ein bedeutender Bereich des Interesses in pharmakologischen Studien .

Antipathogene Aktivitäten

Die antipathogenen Eigenschaften von this compound sind bemerkenswert. Es wurde gezeigt, dass es gegen verschiedene Mikroorganismen wirkt, was auf seine potenzielle Verwendung bei der Behandlung von Infektionskrankheiten hindeutet. Studien untersuchen seine Wirksamkeit und mögliche Anwendungen in antimikrobiellen Therapien .

Immunsystemmodulation

This compound könnte eine Rolle bei der Modulation des Immunsystems spielen. Seine Auswirkungen auf Immunzellen und Entzündungsreaktionen werden untersucht, was zu neuen Erkenntnissen im Umgang mit Autoimmunkrankheiten und Allergien führen könnte .

Schutz des Herz-Kreislauf-Systems

Es besteht Interesse an den schützenden Wirkungen von this compound auf das Herz-Kreislauf-System. Sein Potenzial, die Herzgesundheit durch Beeinflussung der Blutgefäßfunktion und Reduzierung von Entzündungen zu verbessern, könnte es zu einem Ziel für die Forschung zur Prävention und Behandlung von Herzkrankheiten machen .

Aktivitäten im Zentralnervensystem

Schließlich wird der Einfluss von this compound auf das Zentralnervensystem untersucht. Seine potenziellen neuroprotektiven Wirkungen könnten bei der Behandlung von neurodegenerativen Erkrankungen oder Hirnverletzungen hilfreich sein. Die Forschung in diesem Bereich zielt darauf ab zu verstehen, wie this compound neurologische Funktionen beeinflussen und vor Schäden am ZNS schützen kann .

Wirkmechanismus

Target of Action

Paeonilactone B, a monoterpene isolated from Paeonia lactiflora roots, primarily targets rat cortical cells . These cells play a crucial role in the central nervous system, contributing to cognitive functions such as memory and learning .

Mode of Action

Paeonilactone B interacts with its targets by exhibiting a neuroprotective effect against oxidative stress . Oxidative stress, an imbalance between the production of reactive oxygen species and their removal, is recognized as a cause of various diseases . Paeonilactone B inhibits this oxidative stress, thereby protecting rat cortical cells against neurotoxicity induced by hydrogen peroxide (H2O2) .

Biochemical Pathways

It is known that the compound’s neuroprotective activity is linked to its ability to counteract oxidative stress . By inhibiting oxidative stress, Paeonilactone B may influence various biochemical pathways related to neurodegenerative disorders, ischemia, and the aging process .

Result of Action

The primary result of Paeonilactone B’s action is the protection of rat cortical cells against H2O2-induced neurotoxicity . This neuroprotective effect could potentially be beneficial in the treatment of various diseases related to oxidative stress, including neurodegenerative disorders .

Biochemische Analyse

Biochemical Properties

Paeonilactone B interacts with various biomolecules in biochemical reactions. It has been found to protect rat cortical cells against H2O2-induced neurotoxicity

Cellular Effects

Paeonilactone B has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by protecting against oxidative stress

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and possible enzyme inhibition or activation

Eigenschaften

IUPAC Name |

(3aR,6S,7aR)-6-hydroxy-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-5-6-3-8(11)10(2,13)4-7(6)14-9(5)12/h6-7,13H,1,3-4H2,2H3/t6-,7-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSTVWDPRTWASK-XSSZXYGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C(CC1=O)C(=C)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@@H]2[C@H](CC1=O)C(=C)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345684 | |

| Record name | Paeonilactone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98751-78-1 | |

| Record name | Paeonilactone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098751781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paeonilactone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAEONILACTONE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6GK2A3EMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Paeonilactone B and where is it found?

A1: Paeonilactone B is a terpenoid natural product found in the roots of the Paeonia albiflora plant. [] It is considered a minor component compared to other compounds like albiflorin. []

Q2: Can you describe some of the synthetic approaches used to produce Paeonilactone B?

A2: Several synthetic routes have been developed to access Paeonilactone B. Some key strategies include:

- Starting from enantiomerically enriched terpenol: This approach utilizes a ten-step process with an 11.5% overall yield and involves regioselective metalation and diastereoselective epoxidation as crucial steps. []

- Samarium Diiodide (SmI2)-Mediated Cascade Radical Cyclization: This method employs methylenecyclopropyl ketones and leverages the presence of HMPA for high diastereoselectivity in the cyclization, providing a short and effective route. [, , , ]

- Telescoped Intramolecular Michael/Olefination (TIMO) Sequence: This strategy provides rapid access to α-alkylidene-γ-butyrolactones, crucial intermediates in the synthesis of Paeonilactone B, and has been used to prepare the compound in its enantiomerically pure form. [, , ]

- Utilization of R-(−)-carvone: This enantiospecific approach leverages R-(−)-carvone as a starting material for the synthesis of Paeonilactone B and related compounds. []

Q3: How is Paeonilactone B metabolized in the body?

A3: Studies using rat intestinal flora have shown that Paeonilactone B is formed as a metabolite of paeoniflorin. [] The proposed metabolic pathway involves the initial conversion of paeoniflorin to albiflorin, followed by a series of transformations including glucose removal, phenyl group removal, or four-membered ring pyrolysis and rearrangement. These processes eventually lead to the formation of Paeonilactone B. []

Q4: What is the biological activity of Paeonilactone B?

A4: Paeonilactone B, along with another compound called palbinone, has been shown to exhibit strong inhibitory activity against 3α-hydroxysteroid dehydrogenase (3α-HSD) in rat liver cytosol. []

Q5: Are there any known derivatives or adducts of Paeonilactone A, a related compound?

A5: Research has revealed that Paeonilactone A can form adducts with arylthiols in the presence of Lactobacillus brevis. [] These adducts are characterized by the covalent attachment of thiol groups to the C-8 position of the Paeonilactone A molecule. []

Q6: How can Paeonilactone A and Paeonilactone B be analyzed in biological samples?

A6: A method using UPLC/TOF/MS has been developed for the simultaneous determination of Paeonilactone A and Paeonilactone B in rat plasma. [] This method likely involves sample preparation techniques and may utilize picolinoyl derivatization for improved detection sensitivity.

Q7: What is the significance of 4-Hydroxycyclohex-2-en-1-one in relation to Paeonilactone B?

A7: 4-Hydroxycyclohex-2-en-1-one serves as a key chiral building block in the synthesis of various natural products, including Paeonilactone B. [] Different enantioselective methods have been developed for its preparation, enabling the synthesis of enantiomerically pure Paeonilactone B. []

Q8: Can you explain the use of p-nitrobenzoate ester in understanding the structure of Paeonilactone B?

A8: During the synthesis of Paeonilactone B, a p-nitrobenzoate ester was derived from a key intermediate alcohol. [] X-ray crystallography of this ester allowed for the unambiguous determination of the stereochemistry of the precursor alcohol, which ultimately confirmed the stereochemistry of Paeonilactone B. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.